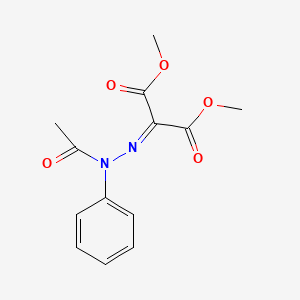
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond adjacent to a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate can be synthesized through the reaction of dimethyl malonate with acetylphenylhydrazine. The reaction typically involves the condensation of these two reactants in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the compound can lead to the formation of hydrazines or amines.
Substitution: The hydrazone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Hydrazines, amines
Substitution: Various substituted hydrazones
Aplicaciones Científicas De Investigación
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (2-benzoylhydrazinylidene)propanedioate
- Dimethyl (2-phenylhydrazinylidene)propanedioate
- Dimethyl (2-acetylhydrazinylidene)propanedioate
Uniqueness
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate is unique due to the presence of both an acetyl and a phenyl group on the hydrazone moiety This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
Número CAS |
98236-89-6 |
|---|---|
Fórmula molecular |
C13H14N2O5 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
dimethyl 2-[acetyl(phenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H14N2O5/c1-9(16)15(10-7-5-4-6-8-10)14-11(12(17)19-2)13(18)20-3/h4-8H,1-3H3 |
Clave InChI |
OXRMQYIFBLIPIT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=CC=C1)N=C(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


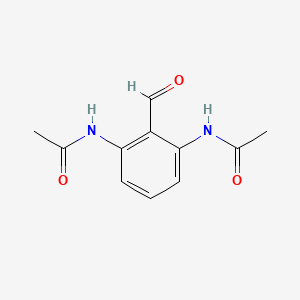
![3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol](/img/structure/B14353146.png)
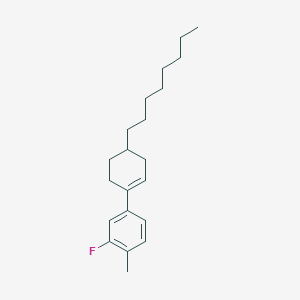
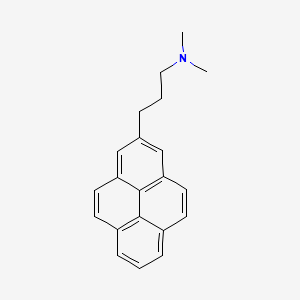
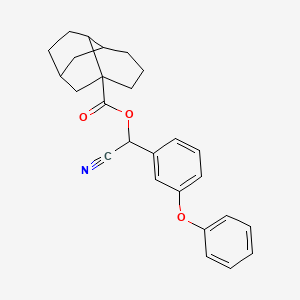
![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)
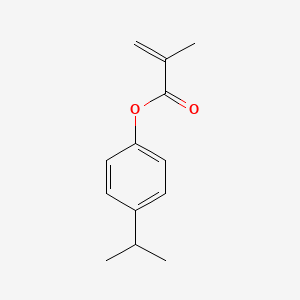
![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)
![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)
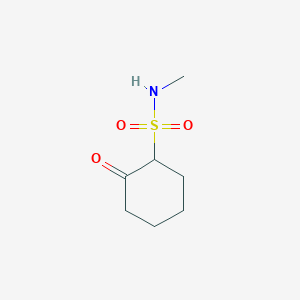
![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)
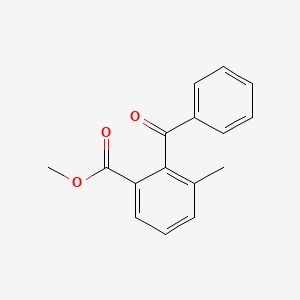
![2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14353228.png)
